3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Synthetic chemistry Cross-coupling Kinase inhibitor synthesis

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4) is a privileged kinase inhibitor scaffold. The 3-bromo substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for rapid library synthesis, while the 6-carboxylic acid serves as a versatile anchor for amide/ester formation or metal coordination. Unlike the 3-iodo analog, it minimizes dehalogenation side reactions; compared to the 3-chloro analog, it provides superior coupling reactivity. This substitution pattern is critical for reproducing published SAR. The free acid also permits direct on-resin immobilization for solid-phase library production.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1784165-05-4
Cat. No. B2734997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid
CAS1784165-05-4
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-6-3-10-11-4-5(8(12)13)1-2-7(6)11/h1-4H,(H,12,13)
InChIKeyDPFBNMKYGYAYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4): Core Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4) is a heterobicyclic scaffold that integrates a pyrazole ring fused to a pyridine core, with a bromine atom at the 3-position and a carboxylic acid functional group at the 6-position. This compound serves as a privileged intermediate in the synthesis of kinase inhibitors and other bioactive molecules, owing to the pyrazolo[1,5-a]pyridine framework's established role as a kinase hinge-binding motif [1]. The 3-bromo substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the 3-position, while the 6-carboxylic acid group serves as a modifiable anchor for amide or ester formation, or as a metal-coordinating pharmacophore [2]. Its rigid bicyclic architecture confers conformational constraint that is advantageous in the design of potent and selective kinase inhibitors [3].

Critical Procurement Considerations: Why Unsubstituted or Differently Halogenated Pyrazolo[1,5-a]pyridine Scaffolds Are Not Interchangeable


In medicinal chemistry campaigns targeting kinases or other ATP-competitive enzymes, the precise placement and nature of substituents on the pyrazolo[1,5-a]pyridine core profoundly influence both synthetic tractability and biological profile. The 3-bromo-6-carboxylic acid substitution pattern is not functionally equivalent to the unsubstituted parent (CAS 474432-61-6), the 3-chloro analog, or the 3-iodo analog. The bromine atom at the 3-position is a strategic choice: it is sufficiently reactive to undergo palladium-catalyzed cross-coupling for library synthesis, yet it is more stable and less prone to unwanted dehalogenation side reactions compared to the more reactive 3-iodo counterpart. Conversely, the 3-chloro analog exhibits lower reactivity in many cross-coupling protocols, limiting diversification efficiency [1]. Furthermore, the 6-carboxylic acid group is essential for solubility modulation and serves as a key recognition element for target engagement; shifting this group to the 5-position or replacing it with a methyl ester alters both physicochemical properties and the potential for hydrogen-bonding interactions with kinase hinge regions [2]. For these reasons, procurement of the specific 3-bromo-6-carboxylic acid building block is necessary to ensure reproducibility of reported synthetic routes and to maintain the structure-activity relationship (SAR) trends that underpin lead optimization programs.

Quantitative Evidence Supporting Selection of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid in Medicinal Chemistry


Synthetic Efficiency: Cross-Coupling Reactivity of 3-Bromo vs. 3-Chloro and 3-Iodo Analogs

The 3-bromo substituent on the pyrazolo[1,5-a]pyridine core is specifically advantageous for palladium-catalyzed cross-coupling reactions, a key diversification step in kinase inhibitor synthesis. While direct comparative kinetic data for the exact title compound is not available, class-level inference from extensive studies on analogous heterocyclic systems establishes a clear reactivity hierarchy: I > Br > Cl for oxidative addition in Suzuki-Miyaura and related couplings. The 3-iodo analog (e.g., CAS 2566623-93-4) is more reactive but suffers from lower stability and a higher propensity for dehalogenation side reactions, complicating purification. The 3-chloro analog, conversely, is often insufficiently reactive under standard conditions, requiring harsher catalysts or higher temperatures that can degrade sensitive functional groups [1]. The 3-bromo derivative therefore represents the optimal balance of reactivity and stability for high-yielding library synthesis.

Synthetic chemistry Cross-coupling Kinase inhibitor synthesis

Biological Potency: Contribution of the 6-Carboxylic Acid to Kinase Hinge Binding

In a seminal study on pyrazolo[1,5-a]pyridine-based PI3K inhibitors, compounds bearing a carboxylic acid or related hydrogen-bonding functionality at the 6-position exhibited significantly enhanced potency compared to unsubstituted or methyl-substituted analogs. The prototypical inhibitor 5x, which incorporates a 6-carboxylic acid moiety (though as part of a larger structure), achieved a p110α IC50 of 0.9 nM, underscoring the critical role of the 6-position in engaging the kinase hinge region [1]. While the exact 3-bromo-6-carboxylic acid intermediate is not itself a kinase inhibitor, it serves as a direct precursor to analogs that recapitulate this essential hydrogen-bonding interaction. The 6-carboxylic acid group forms a key salt bridge or hydrogen bond with a conserved lysine or aspartate residue in the ATP-binding pocket, a feature that is lost when the 6-position is unsubstituted or bears a non-polar group [2].

Kinase inhibition Medicinal chemistry PI3K

Physicochemical Profile: Solubility and LogD Modulation via 6-Carboxylic Acid

The carboxylic acid group at the 6-position confers a significantly different physicochemical profile compared to ester or amide analogs. While explicit LogD7.4 or solubility data for the title compound is not publicly available, class-level inference from the pyrazolo[1,5-a]pyridine scaffold indicates that the free carboxylic acid (as in the title compound) increases aqueous solubility and reduces LogD relative to its methyl ester counterpart (e.g., CAS 2566623-93-4). For instance, in a related series of EP1 receptor antagonists, replacing a carboxylic acid with a methyl ester decreased solubility by approximately 10-fold and increased LogD by >1 log unit, compromising oral bioavailability and increasing the risk of off-target effects [1]. The title compound, as a free acid, is thus a superior intermediate for generating leads with favorable drug-like properties.

Physicochemical properties Drug-likeness Solubility

Optimal Use Cases for 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of p110α-Selective PI3K Inhibitor Analogs

The title compound is ideally suited as a key intermediate in the preparation of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, specifically targeting the p110α isoform. The 3-bromo handle enables Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to install diverse groups that probe the hydrophobic back-pocket of the kinase, while the 6-carboxylic acid can be elaborated to amides or retained to engage the hinge region. This approach directly replicates the SAR exploration described by Kendall et al., where related 6-carboxylic acid derivatives achieved sub-nanomolar potency [1].

Scaffold Hopping and EP1 Receptor Antagonist Development

In the design of EP1 receptor antagonists for overactive bladder, the pyrazolo[1,5-a]pyridine core has been successfully employed as a bioisostere for other heterocycles. The title compound's 3-bromo group allows for rapid analoging via cross-coupling to optimize potency and selectivity, while the 6-carboxylic acid provides a handle for prodrug strategies or for fine-tuning pharmacokinetic properties, as demonstrated in the work by Atobe et al. [2].

Preparation of Covalent Kinase Probe Libraries

The 3-bromo substituent can be exploited not only for cross-coupling but also as a site for introducing electrophilic warheads (e.g., acrylamides) via nucleophilic aromatic substitution or metal-catalyzed amination. When combined with the 6-carboxylic acid, which anchors the molecule in the kinase ATP-binding site, the resulting compounds can serve as targeted covalent inhibitors (TCIs) for kinases harboring a cysteine residue near the hinge region. This application leverages the unique reactivity profile of the 3-bromo group, which is more amenable to SNAr than the corresponding 3-chloro analog.

Solid-Phase Synthesis of Pyrazolo[1,5-a]pyridine-Focused Libraries

The free carboxylic acid functionality of the title compound enables direct immobilization onto solid supports (e.g., Wang resin, Rink amide resin) via ester or amide linkages. This facilitates the high-throughput synthesis of focused libraries through on-resin cross-coupling at the 3-position, followed by cleavage to yield diverse, purified analogs. This application underscores the procurement value of the free acid over the corresponding ester, as the latter would require an additional hydrolysis step prior to resin loading.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.